Azetidon

Description

Historical Context and Evolution of Azetidine (B1206935) and Azetidinone Chemistry

The history of azetidine and azetidinone chemistry dates back over a century. The first synthetic β-lactam, a 2-azetidinone, was prepared by Hermann Staudinger in 1907 through a [2+2] cycloaddition reaction between a Schiff base and a ketene (B1206846). chemijournal.comresearchgate.net However, the profound importance of the azetidinone ring was not fully realized until the discovery of penicillin by Alexander Fleming in 1928, highlighting their significance as antibiotics. chemijournal.comjmchemsci.comderpharmachemica.com

The isolation of L-azetidine-2-carboxylic acid from Convallaria majalis in 1955 marked the discovery of the first natural azetidine derivative. medwinpublishers.com Since these early discoveries, research into the synthesis and reactivity of both azetidine and azetidinone scaffolds has continuously evolved, driven by their presence in natural products and their potential in medicinal chemistry. researchgate.netmedwinpublishers.com

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen heterocycles, such as azetidine and azetidinone, hold considerable significance in organic synthesis. Their strained ring structure (azetidine has a ring strain of approximately 25.4 kcal/mol) provides unique reactivity compared to less strained cyclic amines like pyrrolidine (B122466) (5.4 kcal/mol) or piperidine (B6355638) (0 kcal/mol). rsc.orgresearchgate.net This strain can be leveraged to drive ring-opening reactions, making them versatile intermediates for constructing more complex molecular architectures. rsc.orgub.bwegyankosh.ac.in

Azetidines and azetidinones serve as crucial building blocks in the synthesis of a wide range of organic molecules, including natural products, amino acids, alkaloids, and pharmaceuticals. the-innovation.orgmagtech.com.cn The ability to selectively functionalize and manipulate these strained rings allows for the creation of diverse chemical structures with tailored properties. rsc.orgub.bw They are also explored as chiral auxiliaries and catalysts in asymmetric synthesis. ub.bwmagtech.com.cn

Fundamental Challenges in the Synthesis of Azetidine and Azetidinone Ring Systems

Despite their synthetic utility, the construction of four-membered nitrogen heterocycles presents fundamental challenges due to the inherent ring strain. medwinpublishers.comub.bwrsc.orgresearchgate.net Compared to three-membered rings like aziridines, the formation of four-membered rings generally proceeds less readily. britannica.com Traditional methods for synthesizing azetidines often involve intramolecular cyclization of γ-haloalkylamines or related substrates, which can suffer from low yields or require harsh conditions. egyankosh.ac.inorgsyn.orgfrontiersin.org

For azetidinones (β-lactams), early syntheses like the Staudinger reaction provided a valuable route, but developing general and efficient methods for accessing diverse substitution patterns with controlled stereochemistry has been an ongoing challenge. chemijournal.comresearchgate.netderpharmachemica.com Competing side reactions, such as ring-opening or polymerization, can also complicate synthetic strategies. nih.gov

Overview of Research Directions and Modern Developments in Azetidine and Azetidinone Chemistry

Modern research in azetidine and azetidinone chemistry is focused on developing more efficient, selective, and sustainable synthetic methodologies. Recent advances include the use of metal-catalyzed reactions, such as palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for azetidine synthesis rsc.org, and copper(I)-catalyzed radical cyclization strategies the-innovation.orgacs.org. Photochemical [2+2] cycloadditions have also emerged as powerful tools for constructing azetidine rings. rsc.orgmagtech.com.cn

New strategies are being explored to overcome the challenges posed by ring strain, including cycloisomerization reactions researchgate.net and the development of enantioselective protocols rsc.org. Furthermore, the functionalization of pre-formed azetidine and azetidinone rings through various transformations, such as C-H activation and ring-opening reactions, continues to be an active area of research. rsc.orgub.bw The reduction of azetidin-2-ones is also a common method to access azetidines. ub.bwmagtech.com.cn These modern developments are expanding the accessibility of these important chemical scaffolds and enabling the synthesis of novel compounds with potential applications in various fields. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

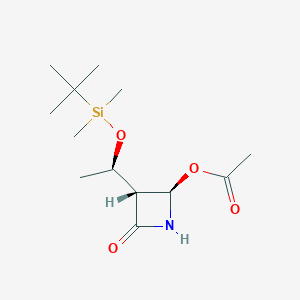

[(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)/t8-,10+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHDKFODLYVMQG-UBHAPETDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H](NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998168 | |

| Record name | (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxo-2-azetidinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76855-69-1 | |

| Record name | Azetidon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76855-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azetidon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076855691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxo-2-azetidinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-3-((R)-1-(tert-butyldimethylsiloxy)ethyl)-4-oxoazetidin-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3R,4R)-4-Acetoxy-3-[(R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZETIDON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75874VBV1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Azetidine and Azetidinone Scaffolds

Direct Ring-Forming Reactions

Direct ring-forming reactions, where the four-membered ring is constructed in a single key step, are highly efficient methods for synthesizing azetidine (B1206935) and azetidinone cores. These approaches are often characterized by their atom economy and ability to control stereochemistry.

Intramolecular cyclizations are powerful strategies that form the heterocyclic ring by connecting two reactive ends of a linear precursor. This pre-positioning of reactive groups often facilitates the formation of the high-energy four-membered ring system.

One of the most fundamental approaches to the azetidine core is through intramolecular nucleophilic substitution (SN2) reactions. frontiersin.orgrsc.org This method typically involves a γ-amino compound bearing a leaving group at the terminal carbon. The internal nitrogen atom acts as a nucleophile, attacking the electrophilic carbon and displacing the leaving group to form the cyclic structure. frontiersin.org Common substrates for this transformation are γ-haloamines or γ-amino alcohols that have been activated by conversion of the hydroxyl group into a better leaving group, such as a mesylate or tosylate. frontiersin.orgmdpi.com

Another variant of this approach is the intramolecular aminolysis of epoxides. For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, providing a regioselective route to 3-hydroxyazetidines in high yields. frontiersin.orgnih.gov This method is advantageous as it proceeds under catalytic conditions and tolerates a range of functional groups. frontiersin.orgnih.gov

| Substrate Type | Leaving Group | Key Reagent/Catalyst | Product | Ref |

| γ-Haloamine | Halogen (e.g., Br, Cl) | Base (e.g., K2CO3) | Azetidine | researchgate.net |

| γ-Amino alcohol | Mesylate, Tosylate | Base | Azetidine | frontiersin.org |

| cis-3,4-Epoxy amine | Epoxide | La(OTf)3 | 3-Hydroxyazetidine | frontiersin.orgnih.gov |

The intramolecular cyclization of β-amino acids or their derivatives is a cornerstone for the synthesis of 2-azetidinones (β-lactams). researchgate.netnih.gov This dehydration reaction forms the crucial amide bond that defines the lactam ring. A variety of dehydrating agents and coupling reagents have been developed to facilitate this transformation, overcoming the entropic and enthalpic barriers to forming the strained four-membered ring. The reaction is often mediated by ATP-dependent synthetases in biological systems, such as in the biosynthesis of clavulanic acid and carbapenems. nih.gov

In chemical synthesis, methods like the Breckpot β-lactam synthesis utilize a Grignard reagent for the cyclization of β-amino acid esters. wikipedia.org Other modern methods employ various activating agents to promote the amide bond formation under mild conditions, which is crucial for substrates bearing sensitive functional groups.

Transition metal-catalyzed carbene insertion reactions represent a powerful tool for C-N bond formation. Dirhodium(II) carboxylates are particularly effective catalysts for the decomposition of diazo compounds to generate transient rhodium carbenes. nih.govnih.gov In an intramolecular context, if a diazoacetyl group is tethered to an amine, the resulting carbene can insert into the N-H bond to directly form the 2-azetidinone ring. researchgate.net

This methodology offers a route to substituted β-lactams under neutral and mild conditions. The reaction proceeds through the formation of a rhodium carbene intermediate from a diazo precursor, which then undergoes insertion into the N-H bond of a tethered amine. nih.govsemanticscholar.org This strategy has been successfully applied to the synthesis of various α-amino acid derivatives and other N-heterocycles. semanticscholar.org

| Catalyst System | Diazo Precursor | Amine Substrate | Product | Ref |

| Dirhodium(II) acetate | Methyl 2-diazophenylacetate | Tethered primary/secondary amine | 2-Azetidinone derivative | semanticscholar.org |

| [Cp*RhCl2]2 / Zn(OTf)2 | α-Diazo compounds | 2-Aryl-2H-indazoles | Quinolone ring system | nih.gov |

The direct functionalization of unactivated C(sp³)–H bonds is a significant advancement in synthetic chemistry, enabling more efficient and novel bond constructions. Palladium-catalyzed intramolecular amination of γ-C(sp³)–H bonds has emerged as a powerful method for synthesizing azetidines. organic-chemistry.orgfigshare.comnih.gov This approach typically utilizes a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. organic-chemistry.orgnih.gov

The reaction mechanism is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The directing group facilitates the cyclopalladation at the γ-C–H bond, after which an oxidant promotes the oxidation of Pd(II) to a high-valent Pd(IV) species. Subsequent reductive elimination from the Pd(IV) center forms the C–N bond, closing the azetidine ring and regenerating the Pd(II) catalyst. rsc.org This method demonstrates high functional group tolerance and can be used to construct complex polycyclic and spirocyclic azetidine scaffolds from readily available aliphatic amines. acs.orgacs.org

| Catalyst/Oxidant System | Directing Group | Substrate | Key Feature | Ref |

| Pd(OAc)2 / PhI(OAc)2 | Picolinamide (PA) | Aliphatic amines | Forms azetidines from γ-C(sp³)–H bonds | organic-chemistry.orgnih.gov |

| Pd(OAc)2 / Benziodoxole tosylate / AgOAc | Cyclic amine template | Functionalized amines | Excellent functional group tolerance | rsc.org |

The Kulinkovich reaction, traditionally used for synthesizing cyclopropanols from esters, has been adapted for the construction of azetidine rings. organic-chemistry.orgwikipedia.org A notable variation involves the Ti(IV)-mediated coupling of oxime ethers with Grignard reagents or terminal olefins. researchgate.netnih.gov This transformation proceeds via a proposed Kulinkovich-type mechanism where a titanacyclopropane intermediate is formed in situ. researchgate.netresearchgate.net

This titanacyclopropane acts as a 1,2-dianion equivalent. nih.govdigitellinc.com It inserts into the 1,2-dielectrophilic oxime ether, initiating a cascade that ultimately leads to the formation of the four-membered N-heterocyclic ring. researchgate.netnih.gov This method is particularly useful for synthesizing structurally diverse and previously inaccessible spirocyclic NH-azetidines in a single step. researchgate.netdigitellinc.com The reaction of amides or nitriles with Grignard reagents in the presence of titanium alkoxides can also yield cyclopropylamines through a related pathway known as the Kulinkovich-de Meijere reaction. organic-chemistry.orgyoutube.com

| Titanium Reagent | Grignard Reagent | Substrate | Intermediate | Product | Ref |

| Ti(Oi-Pr)4 | Alkyl Grignard | Oxime ether | Titanacyclopropane | Spirocyclic NH-azetidine | researchgate.netnih.gov |

| Ti(Oi-Pr)4 | Ethylmagnesium bromide | N,N-dialkylamide | Titanacyclopropane | Cyclopropylamine | organic-chemistry.org |

Intramolecular Cyclization Approaches

Relay Catalysis for Azetidine Construction

Relay catalysis offers a sophisticated approach to azetidine synthesis by combining multiple catalytic cycles in a single pot to achieve transformations not possible with a single catalyst. A notable strategy involves a polar-radical relay mechanism that utilizes the high ring strain of benzoylated 1-azabicyclo[1.1.0]butane (ABB). nih.govorganic-chemistry.org This method facilitates a nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling with a wide range of commercially available boronic acids. nih.govresearchgate.net

The mechanism is initiated by the ring opening of ABB with a catalytic amount of a bromide, which converts ABB into a redox-active azetidine intermediate. nih.gov This intermediate then participates in the nickel-catalyzed cross-coupling reaction via a radical pathway. nih.gov A key feature of this process is that a single nickel source, such as NiBr2, can synergistically provide both the bromide and the nickel catalyst required for the sequential catalytic cycles. nih.gov This methodology is distinguished by its broad substrate scope, excellent tolerance for various functional groups, and proven scalability to the gram scale, enabling the synthesis of azetidines bearing all-carbon quaternary centers. nih.govorganic-chemistry.orgresearchgate.net

Another example of relay catalysis is the [3+1]-annulation reaction between a cyclopropane (B1198618) 1,1-diester and an aromatic amine. acs.org This process successfully integrates a Lewis acid-catalyzed nucleophilic ring opening of the cyclopropane with a (hypo)iodite-catalyzed C–N bond formation to construct the azetidine ring. acs.org

| Relay Catalysis Strategy | Key Reactants | Catalytic System | Product Type | Reference |

| Polar-Radical Relay Cross-Coupling | 1-Azabicyclo[1.1.0]butane (ABB), Aryl Boronic Acids | Nickel (e.g., NiBr2) | Azetidines with All-Carbon Quaternary Centers | nih.govorganic-chemistry.org |

| [3+1] Annulation | Cyclopropane 1,1-diester, Aromatic Amine | Lewis Acid and (Hypo)iodite | Polysubstituted Azetidines | acs.org |

Cycloaddition Strategies

Cycloaddition reactions are among the most direct and powerful methods for constructing cyclic systems, including the four-membered azetidine ring.

Intermolecular [2+2] photocycloadditions represent a highly efficient route to functionalized azetidines by directly combining an imine and an alkene component. researchgate.netnih.gov These reactions, however, have historically been underdeveloped compared to their counterparts for synthesizing cyclobutanes and oxetanes. researchgate.netnih.gov

Recent advancements have focused on visible-light-mediated processes, which offer milder and more controlled reaction conditions. springernature.comrsc.org One successful approach utilizes the triplet state reactivity of specific oximes, namely 2-isoxazoline-3-carboxylates. researchgate.netnih.govrsc.org The reaction is enabled by a commercially available iridium photocatalyst that activates the oxime via triplet energy transfer, allowing it to undergo a [2+2] cycloaddition with a broad range of both activated and unactivated alkenes. researchgate.netnih.govrsc.org This method is characterized by its operational simplicity and allows for the synthesis of highly functionalized azetidines that can be readily deprotected to yield the free azetidine core. researchgate.netnih.gov

| Reactant 1 (Imine Precursor) | Reactant 2 (Alkene) | Catalyst/Conditions | Key Feature | Reference |

| 2-Isoxazoline-3-carboxylate | Various activated and unactivated alkenes | Ir(III) photocatalyst, visible light | Utilizes triplet energy transfer; broad alkene scope | researchgate.netnih.govrsc.org |

| Cyclic Oximes | Unactivated Alkenes | Visible light, triplet sensitization | Enables use of unactivated alkenes in intermolecular reactions | nih.gov |

The aza-Paternò-Büchi reaction is the nitrogen analog of the classic Paternò-Büchi reaction, involving the [2+2] photocycloaddition of an imine and an alkene to form an azetidine. nih.govwikipedia.org This reaction is arguably the most direct synthetic route to the azetidine ring. researchgate.netnih.gov However, its application has been hampered by challenges related to the photochemistry of imines; upon excitation, many imines undergo rapid E/Z isomerization, a radiationless decay pathway that competes with the desired cycloaddition. nih.govrsc.org

To overcome this, many successful examples have employed cyclic imines, which are structurally constrained from isomerizing. nih.govrsc.org The first reported instance of an aza-Paternò-Büchi reaction was by Tsuge in 1968, which involved the cycloaddition of 1,3,4-oxadiazoles with indene. nih.gov Modern variations have expanded the reaction's utility. For instance, visible-light-mediated approaches using photocatalysts can generate the required triplet excited state under milder conditions, avoiding the use of high-energy UV light. researchgate.net Both intermolecular and intramolecular versions of the reaction have been developed, providing access to a diverse array of simple and complex azetidine scaffolds. nih.govrsc.org

| Reaction Type | Reactants | Excitation Method | Challenges & Solutions | Reference |

| Intermolecular | Imine + Alkene | UV or Visible Light (with photocatalyst) | Competing E/Z isomerization. Solution: Use of cyclic imines or photocatalysis. | nih.govrsc.org |

| Intramolecular | Molecule with both imine and alkene moieties | UV or Visible Light (with photocatalyst) | Provides access to complex, fused azetidine structures. | nih.govnih.gov |

The cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger synthesis, remains the most general and widely used method for constructing the 2-azetidinone (β-lactam) ring. mdpi.comresearchgate.net Discovered by Hermann Staudinger in 1907, this formal [2+2] cycloaddition is a robust process for creating variously substituted monocyclic β-lactams. mdpi.com

Due to the inherent instability of most ketenes, they are typically generated in situ from stable precursors. mdpi.com The most common method involves the dehydrochlorination of an acyl chloride using a tertiary amine. mdpi.comresearchgate.net The resulting ketene is then immediately trapped by an imine present in the reaction mixture. The reaction is generally accepted to proceed through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene's central carbon to form a zwitterionic intermediate, which then cyclizes to form the four-membered ring. mdpi.com This stepwise mechanism allows for the formation of up to two new chiral centers, and the stereochemical outcome (cis vs. trans) can be influenced by reaction conditions and the nature of the substituents. mdpi.comresearchgate.net

| Ketene Precursor | Imine | Base/Conditions | Product | Key Features | Reference |

| Acyl Chloride | N-aryl or N-alkyl imine | Tertiary Amine (e.g., Triethylamine) | 2-Azetidinone | Most common and versatile method; in situ ketene generation. | mdpi.comresearchgate.net |

| 2-Alkoxyacetyl Chloride | N-aryl imine | Triethylamine (B128534), -82 °C | cis-3-Alkoxy-2-azetidinone | High cis-selectivity at low temperatures. | mdpi.com |

| Carboxylic Acid | N-aryl imine | Triphosgene, Triethylamine | 2-Azetidinone | Avoids the need to prepare acyl chlorides. | researchgate.net |

| Dimethylketene Acetal | N-trimethylsilyl imine | Uncatalyzed | 3,3-Dimethyl-β-lactam | Example of using a "masked" ketene. | mdpi.com |

Ring Contraction Methodologies

Ring contraction provides an alternative pathway to strained four-membered rings from more readily available five-membered heterocycles.

Several methods have been developed to convert five-membered nitrogen heterocycles, such as pyrrolidinones, into azetidines or azetidinones. One prominent strategy involves a Favorskii-type rearrangement of α-bromo-N-sulfonylpyrrolidinones. rsc.orgnih.gov In this one-pot process, treatment with a base like potassium carbonate in the presence of a nucleophile (alcohols, phenols, or anilines) induces a nucleophilic addition followed by a ring contraction. nih.govorganic-chemistry.org The proposed mechanism involves an intermolecular cyclization via an SN2 mechanism, resulting in the formation of α-carbonylated N-sulfonylazetidines. rsc.org

Another powerful ring contraction method is the Wolff rearrangement of cyclic α-diazocarbonyl compounds. wikipedia.orgorganic-chemistry.orgchem-station.com When an α-diazo ketone derived from a five-membered ring (like a diazotetramic acid) is subjected to thermal, photochemical, or metal-catalyzed conditions, it extrudes dinitrogen to form a carbene. organic-chemistry.orgresearchgate.net This is followed by a 1,2-rearrangement to produce a strained ketene intermediate, which effectively contracts the ring by one carbon. wikipedia.orgyoutube.com This ketene can then be trapped by various nucleophiles to yield functionalized azetidinone derivatives, such as 2-oxoazetidine-3-carboxylic acids. researchgate.net

| Starting Material | Methodology | Key Reagents/Conditions | Product | Reference |

| α-Bromo N-sulfonylpyrrolidinone | Favorskii-type Rearrangement | K2CO3, Nucleophile (e.g., MeOH) | α-Carbonyl-N-sulfonylazetidine | rsc.orgnih.govorganic-chemistry.org |

| Cyclic α-Diazo Ketone (e.g., Diazotetramic acid) | Wolff Rearrangement | Heat, Light, or Metal Catalyst; Nucleophile | Ring-contracted azetidinone derivative | wikipedia.orgchem-station.comresearchgate.net |

Carbon Dioxide Extrusion in Ring Contraction Mechanisms

The synthesis of azetidinone scaffolds via ring contraction of larger heterocyclic systems involving the extrusion of carbon dioxide is not a widely documented strategy in the surveyed chemical literature. While thermal extrusion of CO2 is a known method for generating reactive intermediates from precursors like 1,4-dihydro-2H-3,1-benzoxazin-2-ones, these reactions typically lead to the formation of aza-ortho-xylylenes for subsequent cycloaddition reactions, rather than contracting to form an azetidinone ring. Alternative ring contraction pathways, such as the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones, provide access to α-carbonylated N-sulfonylazetidines, but this transformation does not involve the extrusion of carbon dioxide.

Ring Expansion Methodologies

Ring expansion of smaller, strained heterocycles like aziridines presents a powerful and efficient pathway to the azetidine core. These methods leverage the inherent ring strain of the starting material to drive the formation of the larger four-membered ring.

Formal [3+1] Ring Expansion from Aziridines

A notable strategy for constructing the azetidine skeleton is the formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines. scispace.comnih.gov This methodology involves the reaction of these aziridines with rhodium-bound carbenes, which are typically generated from diazo compounds. scispace.com The reaction proceeds with excellent levels of regioselectivity and stereoselectivity, yielding highly substituted methylene azetidines. scispace.comnih.gov

The proposed mechanism proceeds through an ylide-type intermediate. The unique strain and structural features of the methylene aziridine (B145994) facilitate a ring-opening and ring-closing cascade that effectively transfers chirality from the substrate to the product. scispace.comnih.gov This method is particularly valuable as it can create vicinal tertiary-quaternary and even quaternary-quaternary stereocenters. scispace.com The resulting methylene azetidine products contain a versatile alkene functional group that can be used for further synthetic elaborations. scispace.com

| Methylene Aziridine Substrate | Diazo Compound | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Enantioenriched Bicyclic Methylene Aziridine | Methyl 2-diazo-2-phenylacetate | Rh₂(OAc)₄ | 85 | >20:1 | scispace.com |

| Bicyclic Methylene Aziridine | Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate | Rh₂(OAc)₄ | 81 | >20:1 | scispace.com |

| Syn-Methyl Bicyclic Methylene Aziridine | Methyl 2-diazo-2-phenylacetate | Rh₂(OAc)₄ | 54 | 15:1 | scispace.com |

One-Carbon Ring Expansion from Aziridines

A highly innovative approach to azetidine synthesis is the biocatalytic one-carbon ring expansion of aziridines. nih.govnih.gov This method utilizes an engineered "carbene transferase" enzyme, which is a laboratory-evolved variant of cytochrome P450BM3, designated P411-AzetS. nih.govnih.govchemrxiv.org The reaction achieves an asymmetric one-carbon homologation of aziridines through a formal carbene insertion. chemrxiv.org

The key transformation is a scispace.comnih.gov-Stevens rearrangement of a transient aziridinium (B1262131) ylide intermediate. nih.govchemrxiv.org A significant challenge in this type of reaction is the inherent tendency of aziridinium ylides to undergo a competing cheletropic extrusion of an olefin. nih.govnih.govchemrxiv.org The engineered enzyme, P411-AzetS, effectively controls the fate of the highly reactive ylide intermediate, suppressing the extrusion pathway and promoting the desired scispace.comnih.gov-Stevens rearrangement. nih.govacs.org Furthermore, the enzyme exerts exceptional stereocontrol, leading to the formation of chiral azetidines with very high enantiomeric ratios (99:1 er). nih.govchemrxiv.org This biocatalytic system represents a powerful tool for accessing chiral azetidines from readily available precursors, overcoming a long-standing challenge in synthetic chemistry. chemrxiv.orgthieme-connect.com

| Aziridine Substrate (N-Protecting Group) | Carbene Precursor | Biocatalyst | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| N-Benzoyl | Ethyl diazoacetate | P411-AzetS | 85 | 99:1 | chemrxiv.org |

| N-(4-Methoxybenzoyl) | Ethyl diazoacetate | P411-AzetS | 80 | 99:1 | chemrxiv.org |

| N-(Thiophene-2-carbonyl) | Ethyl diazoacetate | P411-AzetS | 67 | 99:1 | chemrxiv.org |

Photochemical Rearrangements Leading to Ring Expansion

The direct photochemical ring expansion of an aziridine to an azetidine via rearrangement is not a prominently featured pathway in the surveyed literature. Photochemical methods are, however, employed in the synthesis of azetidine rings through other mechanisms. For instance, the Norrish-Yang cyclization, a photochemical reaction involving a 1,5-hydrogen abstraction followed by ring closure, can be used to form azetidinol (B8437883) rings from α-aminoacetophenone precursors. beilstein-journals.org Another photochemical approach is the aza-Paterno-Büchi reaction, which is an intermolecular [2+2] photocycloaddition of imines and alkenes to construct the azetidine ring. researchgate.net While these methods are powerful for azetidine synthesis, they represent photochemical cyclizations to form the ring rather than a rearrangement-based expansion of a smaller heterocyclic ring.

Strain-Release Functionalization Strategies

The high ring strain associated with bicyclic systems can be harnessed as a thermodynamic driving force for the synthesis of functionalized monocyclic compounds. This approach is particularly effective for creating substituted azetidines.

Utilization of 1-Azabicyclo[1.1.0]butanes (ABBs)

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as exceptionally versatile building blocks for the synthesis of functionalized azetidines. arkat-usa.orgbris.ac.uk The significant strain energy within the ABB framework drives reactions that involve the cleavage of the central C-N bond, leading to the formation of a 1,3-disubstituted azetidine ring. arkat-usa.org This strain-release-driven functionalization allows for the predictable and often modular construction of diverse azetidine derivatives. bris.ac.uknih.gov

A variety of synthetic transformations have been developed based on this principle. For example, ABBs can be activated by an electrophile at the nitrogen atom, which facilitates a nucleophilic attack at a bridgehead carbon, cleaving the central bond and incorporating two new substituents at the 1 and 3 positions of the azetidine ring. arkat-usa.org Furthermore, lithiation of the ABB at the bridgehead position followed by reaction with electrophiles, such as boronic esters, provides another route to functionalized azetidines. bris.ac.uk Cation-driven activation strategies and radical-relay mechanisms under dual copper/photoredox catalysis have also been successfully employed to generate a wide array of C3-quaternary center-containing azetidines. nih.gov These methods showcase the power of using strain-release as a synthetic strategy for the rapid assembly of complex, sp³-rich heterocyclic scaffolds. bris.ac.uk

| ABB Derivative | Reaction Partner(s) | Key Strategy/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| N-Benzoyl-ABB | Organometal Reagents | Cu(OTf)₂ | 1,3-Bis-functionalized azetidines | arkat-usa.org |

| ABB-Li (lithiated ABB) | Boronic Esters | N-Protonation / 1,2-migration | 3-Boryl-azetidines | arkat-usa.org |

| 3-Aryl-ABB | SF₅Cl | Photocatalysis (Blue LEDs) | 3-Aryl-N-pentafluorosulfanyl-azetidines | chemrxiv.org |

| ABB | (Aza)oxyallyl cations | Cation-driven activation | Bridged bicyclic azetidines | nih.gov |

Nickel-Catalyzed Cross-Coupling via Strain Release

A powerful strategy for the synthesis of functionalized azetidines involves the nickel-catalyzed cross-coupling of strained precursors. This approach leverages the inherent ring strain of small, bicyclic systems to drive the formation of new carbon-carbon bonds. A notable example is the use of 1-azabicyclo[1.1.0]butanes (ABBs) as azetidine precursors. organic-chemistry.orgresearchgate.netnih.gov

The high ring strain of ABBs facilitates their ring-opening, which can be harnessed in cross-coupling reactions. researchgate.net Nickel catalysis has proven particularly effective in this context, enabling the coupling of ABBs with a variety of partners. digitellinc.comcalstate.edu One such method is a nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling with boronic acids. This reaction proceeds via a polar-radical relay mechanism, where a bromide catalyst initiates the ring-opening of the ABB to form a redox-active azetidine intermediate. This intermediate then participates in the nickel-catalyzed cross-coupling cycle. organic-chemistry.orgnih.gov This methodology exhibits broad substrate scope and excellent functional group tolerance, allowing for the synthesis of azetidines bearing all-carbon quaternary centers. organic-chemistry.org

The general scheme for this transformation can be represented as follows:

A generalized scheme for the Nickel-Catalyzed Cross-Coupling of 1-azabicyclo[1.1.0]butane with boronic acids.

This strain-release strategy has been successfully applied to the modification of natural products and other biologically active molecules, demonstrating its utility in medicinal chemistry and drug discovery. organic-chemistry.orgnih.gov

Table 1: Examples of Nickel-Catalyzed Cross-Coupling of 1-Azabicyclo[1.1.0]butanes (ABBs) with Arylboronic Acids This table is interactive. Click on the headers to sort the data.

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 1-Benzoyl-3-phenylazetidine-3-carbonitrile | 95 |

| 2 | 4-Methoxyphenylboronic acid | 1-Benzoyl-3-(4-methoxyphenyl)azetidine-3-carbonitrile | 92 |

| 3 | 4-Chlorophenylboronic acid | 1-Benzoyl-3-(4-chlorophenyl)azetidine-3-carbonitrile | 88 |

Data compiled from representative literature findings. organic-chemistry.org

Copper(I)-Catalyzed Rearrangement and Electrocyclization

Copper(I) catalysis offers a distinct approach to the synthesis of azetidinone (β-lactam) precursors, specifically azetidine nitrones, through a cascade reaction involving rearrangement and electrocyclization. This methodology typically utilizes O-propargylic oximes as starting materials. acs.orgresearchgate.netnih.gov

The reaction mechanism is believed to proceed through a copper(I)-catalyzed tandem researchgate.netnih.gov-rearrangement of the O-propargylic oxime to form an N-allenylnitrone intermediate. This intermediate then undergoes a 4π-electrocyclization to furnish the azetidine nitrone ring system. acs.orgnih.gov The choice of substituents on the alkyne and oxime moieties can influence the reaction pathway and the final product distribution. researchgate.net

This cascade strategy provides a route to functionalized azetidine nitrones, which are valuable synthetic intermediates that can undergo further transformations, such as [3+2] cycloaddition reactions with alkynoates. acs.orgresearchgate.net

Table 2: Substrate Scope in Copper(I)-Catalyzed Synthesis of Azetidine Nitrones This table is interactive. Click on the headers to sort the data.

| Entry | R¹ (on Oxime) | R² (on Alkyne) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | H | 2-Methylene-4-phenyl-1-oxa-2-azaspiro[2.2]pentan-1-ium-2-ide | 75 |

| 2 | 4-Chlorophenyl | H | 4-(4-Chlorophenyl)-2-methylene-1-oxa-2-azaspiro[2.2]pentan-1-ium-2-ide | 82 |

| 3 | Phenyl | Trimethylsilyl | 2-(Trimethylsilylmethylene)-4-phenyl-1-oxa-2-azaspiro[2.2]pentan-1-ium-2-ide | 65 |

Data based on findings from studies on copper-catalyzed rearrangements of O-propargylic oximes. acs.orgnih.gov

Transformation of Pre-formed Azetidinone Precursors into Azetidines

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the amide functionality within the β-lactam ring is a direct and common method for the synthesis of azetidines. researchgate.netu-tokyo.ac.jp Various reducing agents can accomplish this transformation, with hydroalanes and lithium aluminum hydride (LiAlH₄) being frequently employed. acs.orgacs.org

The outcome of the reduction with LiAlH₄ can be influenced by the substitution pattern of the β-lactam. acs.org For N-unsubstituted β-lactams, direct reduction of the carbonyl group to a methylene group is often observed, yielding the corresponding azetidine. However, for β-lactams bearing an electron-withdrawing group on the nitrogen atom, 1,2-fission of the ring can occur, leading to the formation of γ-amino alcohols. acs.org

Hydroalanes have been shown to be effective reagents for the clean reduction of azetidin-2-ones to azetidines, often with high yields. acs.org The choice of the specific hydroalane reagent and reaction conditions can be optimized to achieve the desired transformation efficiently.

A proposed mechanism for the reduction using LiAlH₄ involves the initial formation of a hemiaminal intermediate. Subsequent coordination of lithium to the nitrogen atom can trigger either direct reduction or ring opening, depending on the substrate's electronic properties. acs.org

Chemoselective Reduction Methods

In the synthesis of complex molecules, the presence of multiple reducible functional groups necessitates the use of chemoselective reduction methods. The selective reduction of a β-lactam in the presence of other sensitive groups, such as esters or halides, is a significant synthetic challenge. organic-chemistry.org

Several reagent systems have been developed to address this challenge. For instance, the combination of triflic anhydride (B1165640) (Tf₂O) for amide activation followed by reduction with sodium borohydride (B1222165) (NaBH₄) has been reported for the reduction of secondary amides and lactams. rsc.org This system can exhibit good functional group tolerance. Another approach for the chemoselective reduction of secondary lactams utilizes a combination of Cp₂ZrHCl (Schwartz's reagent) and NaBH₄. rsc.org

The use of 9-borabicyclo[3.3.1]nonane (9-BBN) is another effective method for the chemoselective reduction of tertiary lactams to the corresponding cyclic amines. organic-chemistry.org This reagent is known for its mildness and selectivity, tolerating the presence of ester functionalities. organic-chemistry.org

Table 3: Comparison of Reagents for Chemoselective β-Lactam Reduction This table is interactive. Click on the headers to sort the data.

| Reagent System | Substrate | Functional Groups Tolerated | Product |

|---|---|---|---|

| Tf₂O / NaBH₄ | N-Benzyl-4-phenylazetidin-2-one | Ester, Alkyl Halide | N-Benzyl-4-phenylazetidine |

| Cp₂ZrHCl / NaBH₄ | N-Phenyl-4-(2-bromoethyl)azetidin-2-one | Bromoalkane | N-Phenyl-4-(2-bromoethyl)azetidine |

This table illustrates the utility of different reagent systems for the chemoselective reduction of β-lactams. organic-chemistry.orgrsc.org

Asymmetric Synthesis of Azetidine and Azetidinone Derivatives

Enantioselective Approaches for Chiral Azetidines

The demand for enantiomerically pure azetidines in medicinal chemistry has driven the development of numerous asymmetric synthetic strategies. researchgate.netnih.govnih.gov These approaches aim to control the stereochemistry at one or more chiral centers within the azetidine ring.

One strategy involves the use of chiral auxiliaries. For example, optically active α-methylbenzylamine can be employed as a chiral auxiliary to guide the stereoselective construction of the azetidine ring, which can be subsequently removed to afford the desired enantiopure product. acs.org Another approach utilizes chiral tert-butanesulfinamides for chiral induction in the synthesis of C2-substituted azetidines. acs.org

Catalytic enantioselective methods represent a more atom-economical approach. Organocatalysis has emerged as a powerful tool for the synthesis of chiral azetidines. For instance, a protocol involving the enantioselective α-chlorination of aldehydes, catalyzed by a chiral amine, can lead to the formation of chiral C2-functionalized azetidines with high enantiomeric excess. nih.gov

Furthermore, copper-catalyzed asymmetric reactions have been developed for the synthesis of chiral azetidines. A highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst allows for the installation of both boryl and allyl groups with the concomitant creation of two new stereogenic centers. acs.org Phase-transfer catalysis using novel chiral cations has also been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov

The desymmetrization of meso-azetidines catalyzed by chiral phosphoric acids is another elegant strategy to access enantioenriched azetidines. nih.gov These varied methodologies provide a versatile toolkit for the synthesis of a wide range of structurally diverse and stereochemically defined azetidine derivatives. researchgate.netnih.govnih.gov

Table 4: Overview of Enantioselective Strategies for Chiral Azetidine Synthesis This table is interactive. Click on the headers to sort the data.

| Strategy | Catalyst/Auxiliary | Key Transformation | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Auxiliary | (R)- or (S)-α-Methylbenzylamine | Intramolecular cyclization | >95% |

| Organocatalysis | Chiral primary amine | α-Chlorination of aldehydes | 84-92% |

| Copper Catalysis | Cu / Chiral bisphosphine | Boryl allylation of azetines | Up to 99% |

| Phase-Transfer Catalysis | Chiral Cinchona alkaloid derivative | Intramolecular C-C bond formation | Up to 98% |

Data compiled from various enantioselective synthetic methodologies. nih.govnih.govacs.orgacs.orgnih.gov

Diastereoselective Control in Azetidine Synthesis

Achieving diastereoselective control is crucial in the synthesis of substituted azetidines, as the biological activity of these compounds is often dependent on their specific stereochemistry. Researchers have developed several strategies to control the relative configuration of stereocenters within the azetidine ring.

One effective method involves a two-step regio- and diastereoselective synthesis of 2-arylazetidines. This kinetically controlled reaction favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org Computational studies, including quantum chemical investigations, have shown that the energy difference between the transition states leading to the trans and cis products is approximately 10 kJ mol⁻¹, which is sufficient to ensure high diastereoselectivity, particularly at low reaction temperatures. acs.org This approach has proven to be scalable and tolerates a variety of functional groups. acs.org

Another strategy for stereocontrolled synthesis involves the combination of cycloaddition reactions with ring-closing metathesis. This approach has been used to create unusual fused tricyclic 2-azetidinones, which can serve as rigid dipeptide surrogates. The method is noted for its high diastereoselectivity in preparing fused rings of up to ten members.

The Staudinger ketene-imine cycloaddition remains a cornerstone for synthesizing 2-azetidinones, and its diastereoselectivity is highly dependent on reaction conditions such as solvent and temperature, as well as the electronic and steric properties of the reactants. mdpi.com For instance, the reaction of polyaromatic imines with various acid chlorides at low temperatures tends to produce trans-β-lactams exclusively. nih.gov In contrast, using different imines with electron-donating or electron-withdrawing substituents on the nitrogen atom can lead to opposite trans or cis diastereoselectivity. nih.gov

Table 1: Examples of Diastereoselective Azetidine Synthesis ```html

Chiral Phosphoric Acid Catalysis in Asymmetric Azetidine Transformations

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of enantioselective transformations, including the desymmetrization of meso-azetidines. digitellinc.comrsc.orgThis method provides access to chiral azetidines with high enantioselectivity.

A notable example is the intermolecular desymmetrization of meso-N-acyl-azetidines reported by Sun and coworkers, which utilizes a BINOL-derived phosphoric acid catalyst. rsc.orgresearchgate.netDensity Functional Theory (DFT) calculations have been employed to elucidate the mechanism and the origins of the high enantioselectivity observed. rsc.orgresearchgate.netThe studies confirm that the reaction proceeds through a bifunctional activation mechanism, where the chiral phosphoric acid activates both the azetidine nitrogen and the incoming nucleophile (the thione tautomer of 2-mercaptobenzothiazole).

rsc.orgresearchgate.net

The high enantioselectivity (e.g., 88% enantiomeric excess at 80 °C) is attributed to a 2.0 kcal mol⁻¹ free energy difference between the transition states leading to the competing stereoisomers. This energy difference arises from a combination of reduced distortion and more favorable non-covalent interactions in the transition state that forms the major (S)-enantiomer. rsc.orgresearchgate.netA selectivity model based on these findings proposes that the stereochemical outcome is driven by the preferential fit of the nucleophile and the benzoyl group into the empty quadrants of the chiral catalyst's pocket.

rsc.org

Metal-Catalyzed Asymmetric Reduction for Azetidinylcarboxylic Acids

The synthesis of enantiomerically pure azetidine-2-carboxylic acid, a constrained non-natural amino acid, is of significant interest for peptide modification and asymmetric synthesis. nih.govWhile various asymmetric syntheses exist, metal catalysis plays a key role, often in reduction or deprotection steps that are critical to obtaining the final product.

In one practical asymmetric synthesis of both enantiomers of azetidine-2-carboxylic acid, a key step involves the construction of the azetidine ring using an intramolecular alkylation with an optically active α-methylbenzylamine as a chiral auxiliary. nih.govThe final step to yield the target amino acid is a deprotection via hydrogenolysis, a reaction catalyzed by palladium on carbon (Pd/C). This metal-catalyzed reduction removes the benzyl (B1604629) protecting groups under a hydrogen atmosphere to afford the final azetidine-2-carboxylic acid in quantitative yield.

nih.gov

While not a direct asymmetric reduction to create the chiral center, this metal-catalyzed step is indispensable for the overall asymmetric synthesis. Other research points to the development of libraries of 2-azetidinylcarboxylic acids through metal-catalyzed asymmetric reduction of unsaturated precursors, highlighting the potential of this strategy. researchgate.netGold-catalyzed reactions have also been employed for the stereoselective synthesis of related azetidin-3-ones, showcasing the versatility of metal catalysis in constructing these strained rings.

nih.gov

Green Chemistry Approaches in Azetidine and Azetidinone Synthesis

In line with the growing emphasis on sustainable chemistry, several green methodologies have been developed for the synthesis of azetidines and azetidinones. These approaches aim to reduce reaction times, improve energy efficiency, and minimize the use of hazardous solvents.

Sonochemical Methods for Azetidinone Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, offers a potent green alternative to conventional methods for azetidinone synthesis. ekb.egUltrasound irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized "hot spots" with extremely high temperatures and pressures, leading to dramatic rate accelerations.

ekb.eg

In the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide derivatives, sonication has been shown to be significantly more efficient than traditional stirring or refluxing methods. tandfonline.comThe use of ultrasound can drastically reduce reaction times and improve yields. For example, a reaction that requires 12–16 hours of reflux under conventional conditions can be completed in just 20–30 minutes using sonication, with yields increasing from under 70% to between 81–93%. tandfonline.comThis method often utilizes molecular sieves to remove water generated during the reaction, further enhancing its efficiency.

tandfonline.com

Microwave-Assisted Synthesis of Azetidinones

Microwave-assisted organic synthesis has become a widely adopted green chemistry technique. By utilizing microwave energy, which directly heats the reactants and solvent, this method dramatically shortens reaction times, often reduces side product formation, and improves yields compared to conventional heating.

nih.govrsc.org

The Staudinger [2+2] cycloaddition of an imine and a ketene to form the β-lactam (azetidinone) ring is particularly amenable to microwave irradiation. nih.govNumerous studies have demonstrated the superiority of microwave-assisted synthesis over conventional heating for producing azetidinone derivatives. For instance, the synthesis of bis-β-lactams saw reaction times decrease from several hours to just 15 minutes under microwave irradiation, with yields improving to as high as 83%. acs.orgSimilarly, another study reported that syntheses requiring 5-6 hours by reflux were completed in 3-6 minutes using microwaves, with yields increasing from around 65% to 75%. nih.govThis efficiency makes microwave synthesis a highly attractive method for generating libraries of azetidinone compounds.

nih.govTable 2: Comparison of Synthesis Methods for Azetidinones

Green Chemistry Approaches in Azetidine and Azetidinone Synthesis

Use of Molecular Sieves for Reaction Optimization

In the synthesis of azetidine and azetidinone scaffolds, controlling the reaction environment is paramount to achieving high yields and selectivity. Molecular sieves are crystalline, porous aluminosilicates with well-defined pore sizes that serve as highly efficient and selective drying agents. researchgate.net Their primary role in organic synthesis is the removal of water, which can be a detrimental byproduct or reactant in many sensitive transformations, including those used to form four-membered nitrogen heterocycles. tandfonline.com

The Staudinger [2+2] cycloaddition, a cornerstone reaction for synthesizing β-lactams (2-azetidinones) from imines and ketenes, is particularly sensitive to moisture. organic-chemistry.orgwikipedia.org Water can hydrolyze the ketene intermediate or the imine starting material, leading to reduced yields of the desired cycloadduct. Molecular sieves are employed to scavenge water molecules from the reaction mixture, thereby preserving the integrity of the reactants and promoting the forward reaction. tandfonline.com

Research into greener synthetic routes for 2-azetidinones has highlighted the efficacy of molecular sieves in optimizing reaction conditions. tandfonline.com In the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide analogs, 3Å molecular sieves were added to a solution of the appropriate Schiff's base (imine) in dichloromethane. tandfonline.com The subsequent addition of chloroacetyl chloride and triethylamine at low temperatures (0–5°C) initiated the cycloaddition. tandfonline.com The molecular sieves effectively removed water generated during the reaction, which, when combined with methods like stirring or sonication, led to significantly improved yields (81–93%) and drastically reduced reaction times compared to conventional methods that often require lengthy reflux periods. tandfonline.com

The utility of molecular sieves extends to one-pot syntheses where imines are generated in situ. In an organocatalytic oxidative condensation of primary amines to form imines, molecular sieves were present during the subsequent cycloaddition with an acyl chloride and triethylamine to yield cis-azetidinones with high selectivity. mdpi.com The in-situ trapping of water by the sieves is crucial for driving the initial imine formation equilibrium and preventing hydrolysis during the subsequent cyclization step.

The choice of molecular sieve pore size is critical. 3Å sieves are particularly well-suited for this purpose as their pores are large enough to trap small molecules like water but too small to adsorb the larger reactant, intermediate, or product molecules, thus preventing their unintended removal from the reaction medium. tandfonline.com

The following table summarizes the impact of using molecular sieves in a modern, optimized synthesis of 2-azetidinone derivatives compared to traditional methods.

| Method | Conditions | Dehydrating Agent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Method | Reflux at high temperature | Dean-Stark Apparatus | 12–16 hours | Lower/Variable | tandfonline.com |

| Optimized Stirring Method | 0–5°C to Room Temp. | 3Å Molecular Sieves | 110–130 minutes | 81–93% | tandfonline.com |

| Optimized Sonication Method | 0–5°C to Room Temp. | 3Å Molecular Sieves | 20–30 minutes | 81–93% | tandfonline.com |

Mechanistic Investigations of Azetidine and Azetidinone Transformations

Mechanisms of Azetidine (B1206935) and Azetidinone Ring Formation

The construction of the strained azetidine and azetidinone rings can proceed through several distinct mechanistic pathways, including cycloadditions, ring closures involving reactive intermediates, metal-catalyzed processes, and electron-transfer reactions.

Stepwise vs. Concerted Cycloaddition Pathways

Cycloaddition reactions, particularly [2+2] cycloadditions, are prominent methods for forming four-membered rings like azetidines and azetidinones. These cycloadditions can occur via either concerted or stepwise mechanisms. A concerted reaction involves the simultaneous formation of two new sigma bonds in a single transition state, often governed by orbital symmetry rules, such as the Woodward-Hoffmann rules. For thermal [2+2] cycloadditions, a concerted pathway is typically symmetry-forbidden unless it follows a [π2s + π2a] approach, which can be geometrically demanding. mdpi.comacs.org

In contrast, a stepwise mechanism involves the formation of reactive intermediates along the reaction pathway. For the Staudinger synthesis of β-lactams from ketenes and imines, which is formally a [2+2] cycloaddition, experimental evidence and computational studies strongly support a stepwise mechanism rather than a concerted one. acs.orgorganic-chemistry.orgmdpi.comarkat-usa.org This process typically begins with a nucleophilic attack of the imine nitrogen on the sp-hybridized carbon atom of the ketene (B1206846). acs.orgorganic-chemistry.orgmdpi.com

Zwitterionic Intermediates in Ring Closure

Stepwise cycloaddition pathways often involve the formation of zwitterionic intermediates. In the Staudinger synthesis, the initial nucleophilic attack of the imine on the ketene generates a zwitterionic intermediate. acs.orgorganic-chemistry.orgmdpi.com This intermediate contains both a negative charge (typically on the oxygen derived from the ketene) and a positive charge (on the nitrogen). acs.orgorganic-chemistry.orgmdpi.com

The subsequent step involves the ring closure of this zwitterionic intermediate to form the four-membered β-lactam ring. acs.orgorganic-chemistry.org This ring closure can be viewed as an intramolecular nucleophilic addition or an electrocyclic process. acs.orgmdpi.com The stereochemical outcome of the Staudinger reaction, leading to either cis or trans β-lactams, is influenced by the geometry of the imine and the substituents on both the ketene and the imine, affecting the relative rates of direct ring closure versus isomerization of the zwitterionic intermediate. organic-chemistry.orgarkat-usa.org Theoretical calculations have verified the presence of the zwitterionic intermediate in certain azetidine ring closure reactions, followed by an electrocyclic conrotatory ring closure. acs.org

Zwitterionic intermediates have also been implicated in other azetidine ring formation reactions, such as the ring expansion of 3-methyleneazetidines with diazo compounds catalyzed by Rh2(OAc)2. rsc.orgnsf.gov This formal [4+1] cycloaddition is proposed to proceed via nucleophilic addition to a Rh-carbene, followed by N–C ring opening/closure through a zwitterionic intermediate. rsc.orgnsf.gov Additionally, the ring opening of cyclopropanes promoted by Lewis acids can lead to zwitterionic intermediates that undergo subsequent intramolecular cyclization to form azetidines. rsc.org

Biradical Intermediates in Photochemical Cyclizations

Photochemical reactions can proceed through intermediates involving unpaired electrons, known as biradicals. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a method for synthesizing azetidines. rsc.orgwikipedia.orgrsc.orgchemrxiv.org While the mechanism can be complex and depends on the specific substrates and conditions, some photochemical cyclizations leading to azetidines or azetidinols are proposed to involve biradical intermediates. acs.orgresearchgate.netbeilstein-journals.org

For instance, the Yang cyclization, an intramolecular photochemical reaction of aminoketones, can lead to azetidinols via a diradical intermediate formed after a Norrish-Type II process or a 1,5-hydrogen abstraction. acs.orgresearchgate.netbeilstein-journals.org The success of this cyclization depends on factors that favor the closure of the diradical intermediate over competing fragmentation pathways. acs.orgbeilstein-journals.org Photochemical decarbonylation of N-Boc-3-azetidinone is also described as proceeding through a stepwise Norrish type I cleavage generating diradical intermediates. researchgate.netnih.gov

Role of Metal-Coordinated Intermediates (e.g., π-allyl Pd complexes)

Transition metals play a significant role in many azetidine and azetidinone formation reactions by facilitating the formation of reactive intermediates through coordination. Palladium catalysis, for example, has been employed in the synthesis of azetidines. A Pd(0)-catalyzed decarboxylative ring contraction of vinyloxazinones to form 2-vinylazetidines is proposed to involve the formation of a π-allyl Pd complex. acs.org This intermediate is formed by the extrusion of CO2, followed by nucleophilic attack of the nitrogen to close the azetidine ring. acs.org

Palladium(II)-catalyzed intramolecular C(sp3)–H amination has also been reported for the synthesis of functionalized azetidines. rsc.org The mechanism involves reductive elimination at an alkyl–Pd(IV) species, followed by intramolecular cyclization to form the azetidine ring. rsc.org

Copper catalysis is central to the Kinugasa reaction, which forms β-lactams from nitrones and terminal alkynes. organicreactions.orgcanada.canih.govnih.govresearchgate.net While initially proposed to involve a [2+2] cycloaddition, recent mechanistic studies suggest a more complex cascade process involving a 1,3-dipolar cycloaddition of a copper acetylide onto the nitrone, followed by rearrangement. organicreactions.orgcanada.canih.govnih.govresearchgate.net Density functional theory calculations suggest an initial two-step cycloaddition promoted by two copper ions, leading to a five-membered ring intermediate that undergoes cycloreversion to generate an imine and a dicopper-ketenyl intermediate. nih.govnih.govresearchgate.net The β-lactam is then formed through a nucleophilic attack of the ketenyl copper intermediate on the imine and intramolecular cyclization, rather than a direct Staudinger-type [2+2] reaction. nih.govnih.govresearchgate.net

Ylide-Type Mechanisms in Ring Expansion and Cycloaddition

Ylides, which are species containing adjacent atoms with opposite charges and a formal double bond, can act as reactive intermediates in the formation and transformation of azetidine and azetidinone rings. While the search results did not provide explicit examples of ylide-type mechanisms in ring expansion and cycloaddition specifically for azetidines/azetidinones within the provided snippets, related concepts involving charged intermediates and rearrangements are relevant.

For instance, the ring expansion of 3-methyleneazetidines mentioned earlier, proceeding through a zwitterionic intermediate, could be conceptually linked to processes involving charge separation and migration, which are characteristic of some ylide-mediated reactions. rsc.orgnsf.gov Photochemical decarbonylation of N-Boc-3-azetidinone generates ylides that can undergo [3+2] cycloaddition with alkenes to form pyrrolidines, demonstrating the potential of intermediates derived from azetidinones to participate in cycloaddition reactions via species with ylide character. researchgate.netnih.gov

Mechanisms of Azetidine and Azetidinone Ring-Opening Reactions

The ring-opening of azetidines and azetidinones can be initiated through various pathways, including nucleophilic attack, strain-release driven cleavage, photochemical activation, and intramolecular cascades. The specific mechanism and the resulting product distribution are influenced by factors such as the nature of the attacking reagent, the substituents on the ring, and the reaction conditions.

Nucleophilic Attack and Regioselectivity Determinants

Nucleophilic ring-opening is a primary reaction pathway for azetidines and azetidinones, driven by the inherent strain of the four-membered ring. The regioselectivity of this attack, meaning which carbon atom adjacent to the nitrogen or carbonyl is targeted by the nucleophile, is a critical aspect determining the structure of the linear product. This regioselectivity is primarily governed by a combination of electronic and steric effects. researchgate.netmagtech.com.cnresearchgate.netresearchgate.net

Electronic Effects on Regioselectivity

Electronic effects play a significant role in directing nucleophilic attack on azetidine and azetidinone rings. Azetidines and azetidiniums bearing electron-withdrawing or unsaturated substituents at the C-2 position (adjacent to the nitrogen) often undergo cleavage of the C-N bond between the nitrogen atom and the carbon atom bearing the unsaturated or electron-withdrawing group. magtech.com.cnresearchgate.net This is because these groups, such as aryl, alkenyl, cyano, carboxylate, and carboxamide groups, can stabilize the developing negative charge in the transition state or an intermediate formed during the ring opening process. magtech.com.cnresearchgate.net Consequently, nucleophiles tend to attack the carbon atom adjacent to the nitrogen that is substituted with these electron-withdrawing or unsaturated functionalities. magtech.com.cnresearchgate.net For instance, in the nucleophilic ring opening of azetidines, nucleophiles generally attack arylmethylic, allylic, cyano, acyl, carboxylate, and carboxamide-attached nitrogen-adjacent carbon atoms, controlled by the electronic effect. magtech.com.cnresearchgate.net

Steric Hindrance Effects on Regioselectivity

Steric hindrance also significantly influences the regioselectivity of nucleophilic ring opening, particularly in azetidines and azetidiniums substituted with alkyl groups. magtech.com.cnresearchgate.net Sterically bulky or strong nucleophiles typically favor attack at the less substituted carbon atom adjacent to the nitrogen. magtech.com.cnresearchgate.netresearchgate.net This is an illustration of steric factors overriding electronic preferences in certain cases. For example, while attack at a quaternary carbon is intrinsically favored in azetidinium ions, steric crowding can counterbalance this tendency, leading to attack at a less hindered secondary position. researchgate.netresearchgate.netresearchgate.net

Strain-Release Driven Ring Cleavage

The considerable ring strain present in azetidines (approximately 25.4 kcal/mol) and azetidinones is a major driving force for their ring-opening reactions. rsc.org This strain energy is released upon cleavage of one of the ring bonds, making these transformations thermodynamically favorable. rsc.orgbeilstein-journals.org The strain in azetidines is higher than in larger cyclic amines like pyrrolidines, leading to easier ring cleavage compared to these less strained systems, although aziridines, with even higher strain, undergo ring opening more readily. egyankosh.ac.in This strain-release can be harnessed in various synthetic strategies, such as the strain-release-driven spirocyclization of azabicyclo[1.1.0]butanes to synthesize azetidine spiro-tetralins. d-nb.info In some cases, ring opening is triggered by the release of strain upon activation, such as the nucleophilic ring opening of azetidinium ions. researchgate.netresearchgate.netresearchgate.net

Photochemically Induced Ring Opening

Photochemical methods can also induce the ring opening of azetidines and azetidinones. These reactions often proceed through distinct intermediates compared to thermal or nucleophile-mediated pathways. For example, azetidine ketones can undergo photochemical rearrangement leading to ring expansion products like pyrroles, potentially involving biradical intermediates. bhu.ac.in Photochemical reactions, such as the aza Paternò–Büchi reaction, can be used to synthesize azetidines, and subsequent photochemical or acid-catalyzed conditions can lead to ring opening. rsc.orgnottingham.ac.uk Photogenerated azetidinols, formed via Norrish-Yang cyclization, can undergo ring opening upon addition of reagents like electron-deficient ketones or boronic acids, demonstrating a strategy founded on the build and release of molecular strain. beilstein-journals.orgresearchgate.net Furthermore, theoretical studies suggest that one-electron reduction can dramatically facilitate the photochemical ring opening of azetidine heterocycles. mdpi.com

Intramolecular Ring-Opening Cascades

Intramolecular reactions involving azetidine or azetidinone ring opening followed by subsequent cyclization events can lead to the formation of more complex cyclic structures. These cascade reactions are powerful tools in organic synthesis for building molecular complexity efficiently. For instance, a tandem intramolecular azetidine ring-opening/closing cascade reaction has been developed to synthesize spirocyclopropyl γ-lactams. rsc.orgresearchgate.net This type of cascade can involve the SN2-type ring opening of an activated azetidine ring by an intramolecular nucleophile, followed by ring closure. rsc.orgresearchgate.net The structure of products in intramolecular nucleophilic ring opening reactions of azetidines can be controlled by the favored ring size in the subsequent cyclization processes, often proceeding through three-, five-, six-, or seven-membered ring formation. magtech.com.cnresearchgate.net Another example includes the gold-catalyzed cascade ring-opening–intramolecular hydroarylation of 2-alkynylazetidines for the synthesis of tetrahydroquinolines. researchgate.net

Rearrangement-Driven Ring Opening (e.g., Stevens Rearrangement)

Azetidines, four-membered nitrogen-containing heterocycles, can undergo ring-opening reactions driven by molecular rearrangements. One notable example is the Stevens rearrangement, which typically involves the conversion of quaternary ammonium (B1175870) salts to tertiary amines via a 1,2-migration in the presence of a strong base. wikipedia.orgchemistry-reaction.com While the Stevens rearrangement is well-established for ammonium ylides derived from open-chain or larger cyclic amines, it can also be relevant to azetidine chemistry, particularly when the azetidine nitrogen is quaternized.

The mechanism of the Stevens rearrangement is a subject of ongoing investigation, with evidence supporting both concerted and radical pair pathways. wikipedia.orgchemistry-reaction.comjocpr.com For ammonium ylides, the process is initiated by deprotonation of a carbon adjacent to the positively charged nitrogen, generating a nitrogen ylide. wikipedia.orgchemistry-reaction.com The subsequent 1,2-migration of a substituent from nitrogen to the carbanionic center results in ring opening. In the context of azetidines, this can lead to the cleavage of a C-N bond within the four-membered ring, yielding a rearranged product. The regioselectivity of azetidine ring-opening reactions, including those potentially involving Stevens-type rearrangements, is influenced by the substituents on the azetidine ring, with electronic effects playing a significant role. magtech.com.cn For instance, azetidines with unsaturated substituents at the 2-position tend to undergo C-N bond cleavage adjacent to the unsaturated group due to stabilization of the transition state or intermediate by conjugation. magtech.com.cn

Mechanistic Insights into Ring-Expansion Processes

Azetidines can participate in ring-expansion reactions, leading to the formation of larger heterocyclic systems, such as pyrrolidines (five-membered rings). nih.govacs.org These transformations often proceed through reactive intermediates, including ylides.

Aziridinium (B1262131) Ylide Formation and Rearrangement

One strategy for the ring expansion of azetidines involves the formation and subsequent rearrangement of aziridinium ylides. While azetidines themselves are four-membered rings, the formation of aziridinium ylides (derived from three-membered aziridine (B145994) rings) can be a step in a ring-expansion sequence that ultimately leads to azetidines or larger rings. nih.govacs.orgnih.gov For example, the one-carbon ring expansion of aziridines to azetidines can occur via the formation of an aziridinium ylide intermediate. nih.govchemrxiv.orgchemrxiv.org This process can be initiated by the reaction of an aziridine with a carbene precursor in the presence of a catalyst, forming an electrophilic metal-carbenoid intermediate that is then trapped by the aziridine nitrogen to generate the aziridinium ylide. nih.gov

Aziridinium ylides are high-energy species with inherent reactivity. researchgate.netresearchgate.netresearchgate.net A common competing pathway for aziridinium ylides is cheletropic extrusion of olefins. nih.govnih.govchemrxiv.org However, under specific conditions, these ylides can be harnessed to undergo rearrangement, leading to ring expansion. nih.govacs.orgnih.gov

Concerted-Stevens Rearrangements

The rearrangement of aziridinium ylides can proceed through a Stevens-type mechanism, leading to ring expansion. acs.orgnih.govnih.gov Computational studies have provided insights into the mechanism of these rearrangements. For instance, the ring expansion of bicyclic methyleneaziridines to methyleneazetidines has been shown to proceed through the formation of an aziridinium ylide, which undergoes a concerted, asynchronous ring-opening/ring-closing cascade, formally described as a nih.govnih.gov-Stevens-type rearrangement. acs.orgnih.gov This concerted nature can be responsible for the stereospecificity observed in such transformations, where chirality can be transferred from the starting material to the azetidine product. acs.org The potential energy surface calculations suggest that ylide formation can be the rate-limiting step in some cases, being slow relative to the rearrangement. nih.gov

Mechanistic Aspects of Photochemical Reactivity of Azetidinones

Azetidinones (β-lactams) exhibit interesting photochemical reactivity, particularly involving the cleavage of bonds within the strained four-membered ring.

Norrish Type I Cleavage of the C-C Bond in Azetidinones

Photochemical excitation of cyclic ketones, including azetidinones, can lead to the expulsion of carbon monoxide through a process known as Norrish Type I cleavage. researchgate.netresearchgate.netwikipedia.org This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-scission), generating diradical intermediates. researchgate.netresearchgate.netwikipedia.orgscispace.com For azetidinones, this typically involves the cleavage of the C-C bond between the carbonyl carbon and the adjacent ring carbon. researchgate.netresearchgate.net

The Norrish Type I cleavage of azetidinones proceeds from the singlet excited state. researchgate.netresearchgate.net The ring strain inherent in the four-membered azetidinone ring is reflected in the high carbonyl stretching frequencies, which correlate with the observed rates of decarbonylation. researchgate.net Computational models support a step-wise Norrish Type I cleavage mechanism for the decarbonylation of these strained rings. researchgate.netresearchgate.net

Generation and Reactivity of Azetidinone-Derived Ylides

The photochemical Norrish Type I cleavage of azetidinones can lead to the generation of reactive intermediates, including azetidinone-derived ylides. researchgate.netresearchgate.net These ylides are high-energy species that, despite their reactivity, can be kinetically stable enough to undergo further transformations. researchgate.netresearchgate.net

One significant reaction pathway for these azetidinone-derived ylides is [3+2] cycloaddition with suitable dipolarophiles, such as alkenes. researchgate.netresearchgate.netchemrxiv.org This cycloaddition can lead to the formation of new heterocyclic ring systems, such as substituted pyrrolidines, demonstrating the synthetic utility of these photochemically generated intermediates. researchgate.netresearchgate.netchemrxiv.org The scope of this reaction allows for the synthesis of complex scaffolds that may be difficult to access through other methods. researchgate.netresearchgate.netchemrxiv.org Competing reactions, such as homo-coupling of the azetidinone, can occur if the reaction with the dipolarophile is sluggish. researchgate.net